

Introduction: The Versatile Bifunctional Building Block

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Compound of Interest

Compound Name: *1-Boc-amino-butyl-3-amine*

CAS No.: *878799-20-3*

Cat. No.: *B1520943*

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In the landscape of modern medicinal chemistry and organic synthesis, the strategic use of bifunctional building blocks is paramount for the efficient construction of complex molecular architectures. Among these, tert-butyl (3-aminobutyl)carbamate has emerged as a highly valuable reagent. Its structure features a primary amine at the 3-position and a tert-butyloxycarbonyl (Boc)-protected amine at the 1-position. This differential protection allows for selective chemical transformations, making it an indispensable tool for introducing a precisely functionalized four-carbon chain into target molecules.

This guide provides a comprehensive technical overview of tert-butyl (3-aminobutyl)carbamate, detailing its chemical and physical properties, common synthetic and purification protocols, and its diverse applications in drug discovery and development. The insights and methodologies presented herein are designed to equip researchers and scientists with the practical knowledge required to effectively utilize this versatile compound in the laboratory.

Section 1: Compound Profile and Physicochemical Properties

The unique arrangement of a nucleophilic primary amine and a sterically hindered, acid-labile carbamate defines the utility of this molecule. Understanding its core properties is the first step to successful application.

Key Identifiers and Structural Representation

Identifier	Value
IUPAC Name	tert-butyl (3-aminobutyl)carbamate
CAS Number	878799-20-3[1]
Molecular Formula	C ₉ H ₂₀ N ₂ O ₂
Molecular Weight	188.27 g/mol [2]

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  C2 [label="CH"];
  C3 [label="CH2"];
  C4 [label="CH2"];
  N1 [label="H2N", fontcolor="#34A853"];
  N2 [label="HN", fontcolor="#4285F4"];
  Boc_C [label="C", shape=point, width=0];
  Boc_01 [label="O"];
  Boc_02 [label="O"];
  tBu [label="C(CH3)3"];

  // Define bonds
  C1 -- C2;
  C2 -- C3;
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C2 -- N1;
C4 -- N2;
N2 -- Boc_C [arrowhead=none];
Boc_C -- Boc_01 [label=" 0", style=double];
Boc_C -- Boc_02;
Boc_02 -- tBu;
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// Workflow
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BocAnhydride -> Reaction;
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Workup -> Product [label="Purified"];
Workup -> Byproduct [label="Separated"];
}
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Caption: A typical synthetic workflow for the target compound.

Detailed Synthesis Protocol

This protocol is designed to favor mono-protection and facilitate purification.

- Setup: To a round-bottom flask equipped with a magnetic stir bar, add 1,3-diaminobutane (10 equivalents) and Dichloromethane (DCM). Cool the stirred solution to 0°C in an ice bath.
- Reaction: Prepare a solution of di-tert-butyl dicarbonate (Boc₂O) (1 equivalent) in DCM. Add the Boc₂O solution dropwise to the cooled diamine solution over approximately 1 hour.
- Equilibration: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 18-24 hours.
- Workup:

- Remove the DCM under reduced pressure using a rotary evaporator.
- Take up the resulting residue in water and extract several times with ethyl acetate. The excess diamine will remain predominantly in the aqueous layer.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and filter.
- Purification: Concentrate the filtrate under reduced pressure to yield the product, which can be further purified by column chromatography if necessary.

Section 3: Chemical Reactivity and Handling

The synthetic power of tert-butyl (3-aminobutyl)carbamate lies in the orthogonal reactivity of its two amino groups.

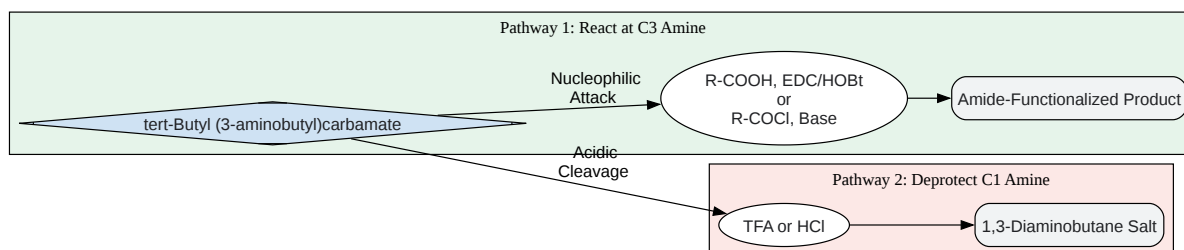
Selective Functionalization

- The Primary Amine (C3): The unmasked primary amine is a potent nucleophile. It readily participates in a wide range of classical amine reactions, including:
 - Acylation/Amide Bond Formation: Reaction with carboxylic acids (using coupling agents), acyl chlorides, or anhydrides. [3] * Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., $\text{NaBH}(\text{OAc})_3$).
 - Alkylation: Reaction with alkyl halides.
 - Urea/Sulfonamide Formation: Reaction with isocyanates or sulfonyl chlorides.
- The Boc-Protected Amine (C1): The Boc group is a robust protecting group, stable to most basic, nucleophilic, and reductive conditions. [4] This stability allows for extensive modification at the C3 amine without affecting the C1 position.

Boc Group Deprotection

The Boc group is specifically designed for removal under acidic conditions. [5] The mechanism involves protonation of the carbamate followed by the elimination of isobutylene and carbon dioxide, releasing the free amine. [6] Common Deprotection Reagents:

- Trifluoroacetic Acid (TFA) in DCM. [6]* Hydrochloric Acid (HCl) in a solvent like dioxane, methanol, or ethyl acetate. [7]



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Sources

1. [878799-20-3|tert-Butyl \(3-aminobutyl\)carbamate|BLD Pharm \[bldpharm.com\]](#)
2. [tert-butyl N-\(4-aminobutyl\)carbamate | C9H20N2O2 | CID 4351 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
3. [fishersci.dk \[fishersci.dk\]](#)
4. [Boc-Protected Amino Groups \[organic-chemistry.org\]](#)
5. [Amine Protection / Deprotection \[fishersci.co.uk\]](#)
6. [jk-sci.com \[jk-sci.com\]](#)
7. [Mild deprotection of the N-tert-butyloxycarbonyl \(N-Boc\) group using oxalyl chloride - PMC \[pmc.ncbi.nlm.nih.gov\]](#)

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